molecular formula C13H14F2N4O2S B2732803 2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1203369-30-5

2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2732803
CAS RN: 1203369-30-5
M. Wt: 328.34
InChI Key: SVDHDQJBMUJDHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. The presence of the sulfonamide group suggests that it might have some biological activity, as sulfonamides are known to be used in some drugs . The 2,5-difluoro group and the 2-((6-methylpyridazin-3-yl)amino)ethyl group are also likely to influence the compound’s properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make it more soluble in water, while the 2,5-difluoro group could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Antitumor Applications

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity, particularly against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies have been performed to predict and enhance their effectiveness, indicating a potential application in cancer therapy research (Łukasz Tomorowicz et al., 2020).

Antibacterial and Antifungal Activity

  • Research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown significant antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (S. Y. Hassan, 2013).

Carbonic Anhydrase Inhibition for Anticancer Applications

  • Studies have identified novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of human carbonic anhydrase IX, a target for anticancer therapy. These compounds show promise for medicinal and pharmacologic studies related to cancer treatment (Nabih Lolak et al., 2019).

Photodynamic Therapy for Cancer Treatment

  • The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, indicating their potential as photosensitizers in photodynamic therapy for cancer (M. Pişkin et al., 2020).

Herbicidal Applications

  • Research on new fluoro intermediates for herbicidal sulfonylureas has led to the synthesis of compounds with enhanced activity and selectivity in wheat, showing potential for agricultural applications (G. Hamprecht et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a drug candidate, its mechanism of action would depend on its target in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a drug or a drug candidate, future research could involve further testing of its efficacy and safety, as well as optimization of its structure for better activity .

properties

IUPAC Name

2,5-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2S/c1-9-2-5-13(19-18-9)16-6-7-17-22(20,21)12-8-10(14)3-4-11(12)15/h2-5,8,17H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDHDQJBMUJDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

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